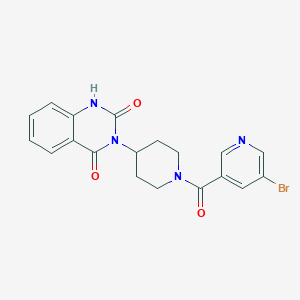
3-(1-(5-bromonicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(5-bromonicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Studies
The synthesis of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones involves condensation of aromatic aldehydes with 3-methyl-1H-pyrimido[6,1-b]quinazoline1,10(4H)-diones derivatives in the presence of piperidine. These synthesized compounds were evaluated for their antimicrobial activities against various bacteria and fungi, demonstrating promising antibacterial and antifungal activities for some compounds (Vidule, 2011).
Herbicidal Applications
A series of triketone-containing quinazoline-2,4-dione derivatives were synthesized to explore their potential as herbicides. The synthesized compounds exhibited significant herbicidal activity against both broadleaf and monocotyledonous weeds, with some showing broader weed control spectrum and superior crop selectivity compared to mesotrione. This suggests that the quinazoline-2,4-dione motif could be a promising lead for the development of new herbicidal agents (Wang et al., 2014).
Antitumor Activity
Quinazoline derivatives bearing a piperazine-1-carbodithioate moiety at the C4-position were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. A number of these compounds demonstrated significant inhibition of cancer cell proliferation, suggesting their potential as anticancer agents. The study also highlighted the importance of the quinazoline scaffold in the design of novel anticancer drugs (Zhang et al., 2016).
Synthesis and Biological Evaluation of Quinazolinone Derivatives
The synthesis of novel quinazolinone derivatives with substituted quinoxalindione aimed to explore their potential as anti-tumor and anti-microbial agents. These compounds were characterized and screened for their biological activities, with some displaying promising results. This study underscores the versatility of the quinazolinone scaffold in medicinal chemistry and its potential for generating compounds with significant biological activities (Poorirani et al., 2018).
Design and Synthesis for Anti-inflammatory and Analgesic Activities
The design and synthesis of 2-pyridyl quinazolin-4-one derivatives aimed at evaluating their anti-inflammatory and analgesic activities. Certain synthesized compounds showed significant activity, highlighting the potential of the quinazolinone scaffold in the development of new therapeutic agents with anti-inflammatory and analgesic properties (Eweas et al., 2012).
Propriétés
IUPAC Name |
3-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O3/c20-13-9-12(10-21-11-13)17(25)23-7-5-14(6-8-23)24-18(26)15-3-1-2-4-16(15)22-19(24)27/h1-4,9-11,14H,5-8H2,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGGHNVWVPLQFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC(=CN=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-dichloro-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2390669.png)
![4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2390670.png)
![methyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2390671.png)
![N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2390672.png)
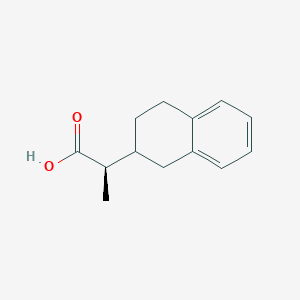
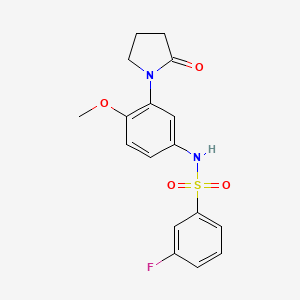
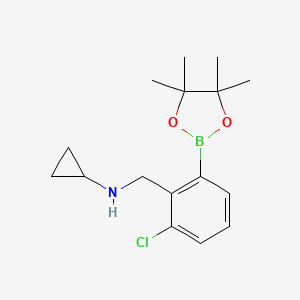
![3-[7-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2390680.png)
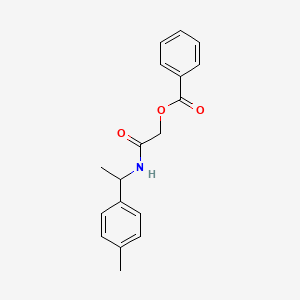
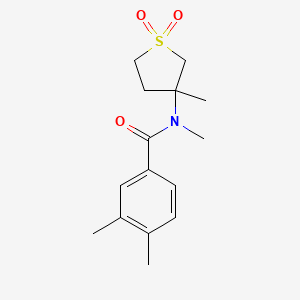
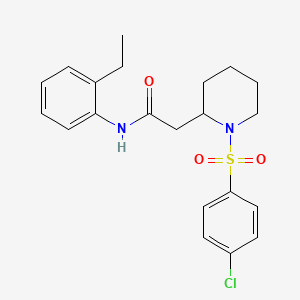
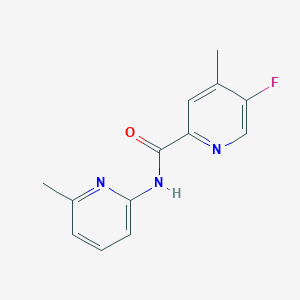
![1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2390688.png)
